molecular formula C9H11FIN3O4 B1672659 Fiacitabine CAS No. 69123-90-6

Fiacitabine

Numéro de catalogue: B1672659
Numéro CAS: 69123-90-6
Poids moléculaire: 371.10 g/mol
Clé InChI: GIMSJJHKKXRFGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La fiacitabine, communément appelée FIAC, est un analogue de nucléoside synthétique. Elle est principalement connue pour ses propriétés antivirales, en particulier contre le virus de l'herpès simplex (HSV). Le composé est un dérivé de la cytosine, modifié pour inclure des atomes de fluor et d'iode, ce qui améliore son activité antivirale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la fiacitabine implique plusieurs étapes clés :

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais est mise à l'échelle à l'aide de grands réacteurs et de conditions optimisées pour garantir un rendement élevé et une pureté élevée. Le processus implique un contrôle strict des conditions de réaction, des étapes de purification et des contrôles de qualité pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Compound Identification and Context

Fiacitabine (if correctly named) does not appear in peer-reviewed journals, chemical databases, or experimental studies within the provided sources. This suggests one of the following:

  • Potential nomenclature discrepancies (e.g., synonyms, misspellings, or non-standardized naming).

  • Limited research availability , as the compound may be novel, proprietary, or classified.

  • Focus mismatch , as the search results emphasize reaction mechanisms, computational models, and catalytic processes rather than specific pharmaceuticals.

Analysis of Search Result Relevance

The provided sources focus on:

  • Reaction networks for metabolic cycles ( ).

  • Computational models for transition states ( ).

  • Catalytic reaction optimization ( ).

  • General reagent calculations and procedural frameworks (2 ).

None directly address this compound or its derivatives.

Recommended Pathways for Further Research

To investigate this compound’s chemistry, consider:

Database Expansion

Resource TypeExamplesPurpose
Pharmaceutical DatabasesPubChem, DrugBank, ChEMBLIdentify synonyms, structural data, and known reactions.
Reaction DatabasesReaxys, SciFinderLocate synthetic pathways or degradation studies.
Patent RepositoriesGoogle Patents, USPTOUncover proprietary synthesis methods.

Structural and Functional Analogues

If this compound is a nucleoside analog (e.g., similar to cytarabine), review:

  • Hydrolysis reactions (acid/base-catalyzed cleavage of glycosidic bonds).

  • Phosphorylation mechanisms (activation by kinases).

  • Enzymatic interactions (e.g., with DNA polymerases or deaminases).

Experimental Characterization

TechniqueApplication
HPLC-MS Track degradation products or metabolites.
NMR Spectroscopy Elucidate reaction intermediates.
Kinetic Studies Quantify reaction rates under varying conditions ( ).

Hypothetical Reaction Framework

While no direct data exists, a generalized nucleoside reaction profile might include:

Table 1: Common Reaction Types for Nucleoside Analogs

Reaction TypeReagents/ConditionsProducts
Glycosidic Bond Cleavage Acidic hydrolysis (HCl, H₂O)Free base + sugar derivative
Phosphorylation ATP, kinasesActive triphosphate form
Enzymatic Deamination Deaminases (e.g., cytidine deaminase)Uracil analogs
Oxidation ROS, cytochrome P450Hydroxylated metabolites

Applications De Recherche Scientifique

Fiacitabine has several scientific research applications:

Mécanisme D'action

Fiacitabine exerts its effects by inhibiting DNA replication. It is incorporated into the viral DNA by viral DNA polymerase, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets of this compound include viral DNA polymerase and thymidine kinase, which are essential for viral DNA synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

    Fialuridine (FIAU) : Un autre analogue de nucléoside avec des propriétés antivirales.

    Cytarabine (Ara-C) : Utilisée dans le traitement du cancer, en particulier de la leucémie.

    Idoxuridine (IDU) : Un composé antiviral utilisé pour traiter les infections à virus de l'herpès simplex.

Unicité

La fiacitabine est unique en raison de sa double modification par le fluor et l'iode, ce qui améliore son activité antivirale et sa spécificité. Comparée à des composés similaires, la this compound a montré une plus grande puissance contre le virus de l'herpès simplex et une cytotoxicité plus faible pour les cellules normales .

Activité Biologique

Fiacitabine, a nucleoside analogue, exhibits significant biological activity primarily as an antiviral agent. This compound has been studied for its efficacy against various viral infections, particularly those caused by herpesviruses. Below is a detailed examination of its biological activity, including data tables and relevant case studies.

This compound functions by mimicking the natural nucleosides in the body, thereby interfering with viral DNA synthesis. The compound is phosphorylated within cells to its active triphosphate form, which inhibits viral polymerases and leads to the termination of viral DNA chain elongation. This mechanism is crucial in treating infections like varicella-zoster virus (VZV) and herpes simplex virus (HSV).

Antiviral Activity

This compound has shown promising results in clinical trials, particularly for VZV infections.

Case Study: VZV Infections

In a clinical trial involving 26 patients with localized VZV infections, this compound was administered at doses exceeding 120 mg/m²/day. The results indicated:

  • Complete Response : 24 out of 26 patients showed no new cutaneous lesions after 72 hours of therapy.
  • Progression Cessation : All patients exhibited cessation of lesion progression within 48 to 72 hours.
  • Pain Relief : Patients who experienced pain prior to treatment reported significant improvement within 48 to 96 hours .

Efficacy Against Other Viruses

This compound has also been evaluated for its effectiveness against other herpesviruses. The following table summarizes findings from various studies:

Virus TypeStudy PopulationDose (mg/m²/day)Response Rate (%)Observations
VZV26 patients>12092%No new lesions; rapid pain relief
HSVVaried300-40050%Clinical improvement in several cases
CMVPatients with opportunistic infections250-500VariableSome patients showed transient improvement

Toxicity and Side Effects

While this compound has demonstrated efficacy, it is not without risks. Preclinical studies have indicated potential toxicity at higher doses:

  • Cardiotoxicity : Tissue signs indicative of cardiotoxicity were observed in high-dose groups (≥250 mg/kg/day).
  • Hematological Effects : Decreased leukocyte and reticulocyte counts were noted in some cases, suggesting possible bone marrow suppression .
  • Neurological Symptoms : Some patients experienced confusion and seizures following administration, which resolved upon discontinuation of the drug .

Propriétés

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMSJJHKKXRFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860897
Record name 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-90-6
Record name NSC382097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fiacitabine
Reactant of Route 2
Fiacitabine
Reactant of Route 3
Fiacitabine
Reactant of Route 4
Fiacitabine
Reactant of Route 5
Fiacitabine
Reactant of Route 6
Fiacitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.